![molecular formula C17H16O2 B12551480 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 192387-11-4](/img/structure/B12551480.png)
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C17H16O2 It is a derivative of phenylpropene and is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to a phenyl ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylprop-2-en-1-ol with 2-hydroxyacetophenone under acidic conditions. The reaction typically proceeds via an etherification mechanism, where the hydroxyl group of 3-phenylprop-2-en-1-ol reacts with the phenolic hydroxyl group of 2-hydroxyacetophenone to form the desired ether linkage .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylpropene derivatives
科学的研究の応用
1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s anti-inflammatory effects could be linked to its modulation of inflammatory signaling pathways, such as the NF-κB pathway .
類似化合物との比較
Similar Compounds
3-Phenylprop-2-en-1-ol: A precursor in the synthesis of 1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one, known for its pleasant aroma and use in fragrances.
2-Hydroxyacetophenone: Another precursor, commonly used in organic synthesis and as a flavoring agent.
1-Phenylprop-2-en-1-one: A structurally similar compound with different functional groups, used in the synthesis of various organic compounds.
Uniqueness
This compound stands out due to its unique ether linkage between the phenylpropene and phenyl ethanone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
192387-11-4 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
1-[2-(3-phenylprop-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H16O2/c1-14(18)16-11-5-6-12-17(16)19-13-7-10-15-8-3-2-4-9-15/h2-12H,13H2,1H3 |
InChIキー |
DGFXQLHYAWDCSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OCC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)

![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
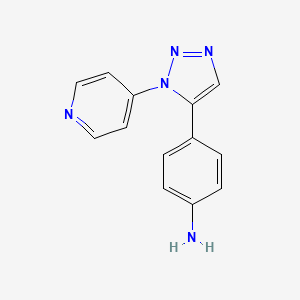
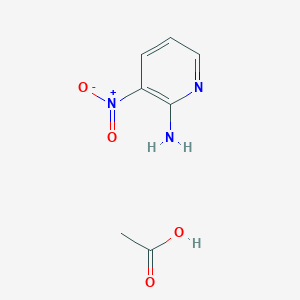
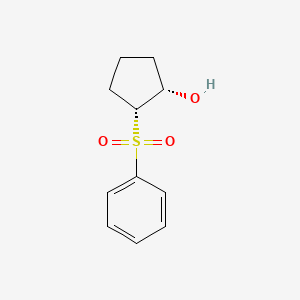
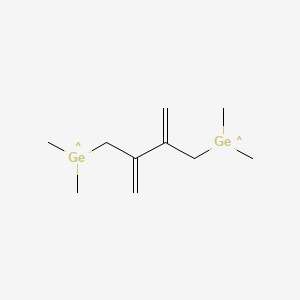
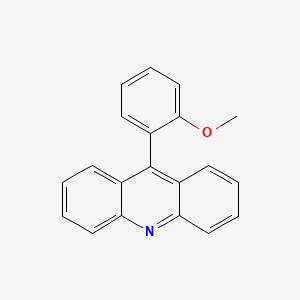
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
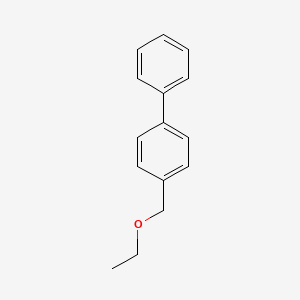
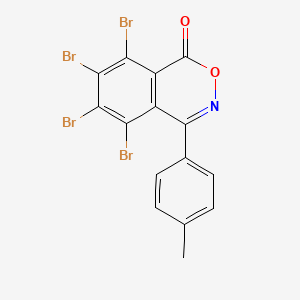
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
